small cardioactive peptide A

描述

属性

IUPAC Name |

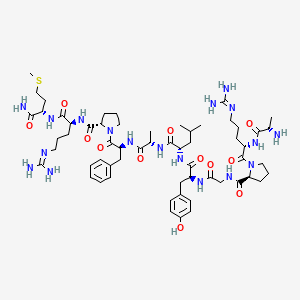

(2S)-N-[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H92N18O12S/c1-33(2)29-42(74-53(85)43(30-37-19-21-38(78)22-20-37)70-47(79)32-68-54(86)45-17-11-26-76(45)56(88)41(73-49(81)34(3)60)16-10-25-67-59(64)65)52(84)69-35(4)50(82)75-44(31-36-13-7-6-8-14-36)57(89)77-27-12-18-46(77)55(87)72-40(15-9-24-66-58(62)63)51(83)71-39(48(61)80)23-28-90-5/h6-8,13-14,19-22,33-35,39-46,78H,9-12,15-18,23-32,60H2,1-5H3,(H2,61,80)(H,68,86)(H,69,84)(H,70,79)(H,71,83)(H,72,87)(H,73,81)(H,74,85)(H,75,82)(H4,62,63,66)(H4,64,65,67)/t34-,35-,39-,40-,41-,42-,43-,44-,45-,46-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBIKRMXHJFTOHS-LRHNFOCQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)CNC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)NC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCSC)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H92N18O12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1277.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98035-79-1 | |

| Record name | Small cardioactive peptide A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098035791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

The Physiological Role of Small Cardioactive Peptide A in Molluscs: A Technical Guide

Abstract

Small Cardioactive Peptide A (SCPA) is a neuropeptide that, along with its counterpart Small Cardioactive Peptide B (SCPB), constitutes a family of key neuromodulators in molluscs. These peptides are involved in a diverse array of physiological processes, most notably the regulation of cardiovascular function and neuromuscular activity, particularly in the context of feeding behaviors. This technical guide provides an in-depth examination of the physiological functions of SCPA in molluscs, detailing its molecular structure, distribution within the nervous system, and its multifaceted roles in modulating cardiac and muscular performance. We present a synthesis of quantitative data from key studies, outline detailed experimental protocols for the investigation of SCPA, and visualize the known signaling pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals working in the fields of neurobiology, pharmacology, and invertebrate physiology.

Introduction

Neuropeptides represent a vast and functionally diverse class of signaling molecules in the nervous systems of both vertebrates and invertebrates. In molluscs, a phylum renowned for its utility in neurobiological research due to large, identifiable neurons, the study of neuropeptides has provided fundamental insights into the neural control of behavior. The Small Cardioactive Peptides (SCPs), first identified in the sea slug Aplysia californica, are a prominent family of such neuromodulators[1]. This family consists of two structurally related peptides, SCPA and SCPB, which are derived from a common precursor protein[2][3][4].

While initially named for their excitatory effects on cardiac muscle, the physiological roles of SCPs extend far beyond the regulation of heart rate. They are now understood to be integral components of the neural circuits controlling feeding, gut motility, and locomotion[1][3]. SCPA, in particular, has been a subject of interest for its ability to modulate both central and peripheral components of these behaviors.

This guide aims to consolidate the current understanding of SCPA's physiological functions in molluscs. We will explore its molecular biology, its distribution in the central and peripheral nervous systems, and its specific actions on target tissues. Furthermore, we will provide detailed methodologies for the experimental study of SCPA and present quantitative data in a clear, comparative format. Finally, we will visualize the underlying molecular and experimental frameworks to facilitate a deeper understanding of this important molluscan neuropeptide.

Molecular Structure and Distribution of SCPA

Gene and Precursor Structure

SCPA and SCPB are encoded by a single gene that produces a prepropeptide precursor molecule[4][5]. In Aplysia, a cDNA clone of 1394 nucleotides was found to contain a 408-base-pair open reading frame, which translates into a 136-amino acid precursor protein[2][4]. This precursor contains a hydrophobic leader sequence, characteristic of secreted proteins, followed by the sequences for both SCPA and SCPB. The peptide sequences are flanked by basic amino acid residues, which are recognized as proteolytic cleavage sites for the processing enzymes that liberate the mature peptides[2][4].

Similarly, in the pond snail Lymnaea stagnalis, a single SCP gene encodes a prepropeptide containing both SCPA (SGYLAFPRMamide) and SCPB (pQNYLAFPRMamide)[5]. The precursor protein in Lymnaea also contains a hydrophobic leader sequence and multiple potential cleavage sites, suggesting that other, as-yet-unidentified peptides may also be derived from this precursor[5].

Anatomical Distribution

Immunocytochemical studies and in situ hybridization have revealed a widespread distribution of SCP-containing neurons throughout the central nervous system (CNS) of various molluscan species[1][6]. In Aplysia, SCP-immunoreactive neurons are found in all central ganglia, with the highest concentration in the buccal ganglia, which are critical for the control of feeding movements[1][6]. Notably, the large, identified buccal neurons B1 and B2 contain both SCPA and SCPB[1][6]. These neurons innervate the gut, suggesting a direct role for SCPs in modulating digestive processes[1][6].

In Lymnaea stagnalis, SCP expression is also localized to several motoneurons within the feeding system, including the giant B2 foregut motoneurons[5]. The presence of SCPs in these neurons, often co-localized with the classical neurotransmitter acetylcholine (B1216132), highlights their role as cotransmitters in the modulation of feeding-related muscle activity[1][3][5][6]. Strong immunoreactive staining for SCPs is also observed in the neuropil of the cerebral, pleural, pedal, and abdominal ganglia, indicating extensive synaptic connections and a broad sphere of influence within the CNS[1][6].

Physiological Functions of SCPA

Cardiovascular Regulation

As their name suggests, the small cardioactive peptides have demonstrable effects on cardiac muscle. In several gastropod species, including Aplysia californica, Helix aspersa, and Limax maximus, SCPs have been shown to have excitatory effects on the heart[1]. However, it is noteworthy that some studies suggest that while SCPs are cardio-excitatory, they may not be involved in the normal physiological regulation of cardiac activity[1][3].

The precise quantitative effects of SCPA alone on heart rate and contractility are not extensively documented in the literature, with many studies focusing on the effects of SCPB or unfractionated extracts. In the terrestrial slug Limax maximus, application of SCPB in a concentration range of 10⁻⁹ M to 10⁻⁶ M increases the contractile force of the heart[7]. It is likely that SCPA has similar excitatory effects, though further research is needed to establish a clear dose-response relationship.

Neuromuscular Modulation in Feeding

A primary and well-established role for SCPA is the modulation of neuromuscular activity associated with feeding. SCPs are integral to the central pattern generator (CPG) that orchestrates the rhythmic movements of the buccal mass during feeding[1].

In Aplysia, SCPs are co-localized with acetylcholine in the ARC (accessory radula closer) motor neuron B15[8]. While acetylcholine is the primary excitatory neurotransmitter at this neuromuscular junction, the co-released SCPs act postsynaptically to potentiate the muscle contractions elicited by acetylcholine[8]. This potentiation contributes to the increased strength of biting movements observed during aroused feeding states[8]. Interestingly, neuron B15 also contains another neuropeptide, buccalin, which acts presynaptically to decrease acetylcholine release, showcasing a complex interplay of neuromodulators at a single synapse[8].

In Lymnaea, both SCPA and SCPB have been shown to have identical stimulatory activity on the isolated foregut, suggesting their co-release from the B2 motoneurons plays a significant role in the co-modulation of gut motility[5].

Table 1: Summary of Quantitative Data on SCP Effects

| Species | Peptide | Preparation | Concentration | Observed Effect | Reference |

| Limax maximus | SCPB | Isolated Heart | 10⁻⁹ M - 10⁻⁶ M | Increased contractile force | [7] |

| Aplysia californica | SCPs | Accessory Radula Closer (ARC) Muscle | Not specified | Potentiation of ACh-induced contractions | [8] |

| Lymnaea stagnalis | SCPA & SCPB | Isolated Foregut | Not specified | Stimulatory activity (increased motility) | [5] |

Modulation of Neuronal Activity and Synaptic Transmission

SCPA and SCPB can directly modulate the electrical activity of neurons within the CNS. In Limax maximus, SCPB increases the endogenous activity of specific feeding motoneurons[7]. This central action, combined with their peripheral effects on muscle, allows SCPs to integrate and coordinate the different components of the feeding motor program[7].

The cotransmission of SCPs with acetylcholine provides a mechanism for fine-tuning synaptic efficacy. In the Aplysia ARC neuromuscular junction, SCPs enhance the postsynaptic response to acetylcholine[8]. This modulation of synaptic transmission is a key mechanism by which neuropeptides can reconfigure neural circuits to produce context-dependent behaviors. The enhancement of synaptic efficacy can be long-lasting and is thought to contribute to forms of synaptic plasticity underlying learning and memory[9][10][11][12].

Role in Reproductive Processes

The involvement of SCPA in molluscan reproduction is not well-established. While neuropeptides are known to play a crucial role in controlling reproductive behaviors such as egg-laying, the specific contribution of SCPA remains largely uninvestigated[2][5][13][14]. In Lymnaea stagnalis, egg-laying is a complex behavior orchestrated by a family of peptides derived from the caudodorsal cell hormone (CDCH) gene[2][5][13][14]. Studies on the neuroendocrine control of reproduction in molluscs have primarily focused on peptides like CDCH, gonadotropin-releasing hormone (GnRH), and FMRFamide-related peptides[15][16]. While some studies have examined gene expression in the gonads of molluscs, a direct link to SCPA expression or function in these tissues has not been prominently reported[17][18]. Future research is needed to explore the potential expression and function of SCPA in the reproductive tract and its possible role in modulating reproductive behaviors.

SCPA Signaling Pathway

The actions of SCPA are mediated by G protein-coupled receptors (GPCRs) located on the surface of target cells. While a specific receptor for SCPA has not been definitively cloned and characterized, the general principles of neuropeptide signaling via GPCRs in molluscs are well-understood.

Upon binding of SCPA to its receptor, the receptor undergoes a conformational change that activates an associated heterotrimeric G protein. This activation involves the exchange of GDP for GTP on the Gα subunit, leading to its dissociation from the Gβγ dimer. Both the Gα-GTP and Gβγ subunits can then modulate the activity of downstream effector proteins.

The specific second messenger systems utilized by SCPA are not fully elucidated, but studies of other molluscan neuropeptides suggest the involvement of cyclic AMP (cAMP) and/or the inositol (B14025) triphosphate (IP3)/diacylglycerol (DAG) pathways[19][20][21][22][23][24].

-

cAMP Pathway: Activation of a Gs protein would lead to the stimulation of adenylyl cyclase, which converts ATP to cAMP. cAMP then activates Protein Kinase A (PKA), which phosphorylates target proteins to elicit a cellular response. Conversely, activation of a Gi protein would inhibit adenylyl cyclase, leading to a decrease in cAMP levels.

-

IP3/DAG Pathway: Activation of a Gq protein would stimulate phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into IP3 and DAG. IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, causing the release of intracellular calcium stores. The increase in cytosolic calcium, along with DAG, activates Protein Kinase C (PKC), which then phosphorylates its target proteins.

Given the excitatory and modulatory effects of SCPA on muscle and neurons, it is plausible that its signaling pathway involves the Gq/PLC/IP3 cascade, leading to an increase in intracellular calcium, which is a key event in both muscle contraction and neuronal excitability.

References

- 1. The Distribution and Possible Roles of Small Cardioactive Peptide in the Nudibranch Melibe leonina - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Cardioactive neuropeptides in gastropods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The small cardioactive peptides A and B of Aplysia are derived from a common precursor molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Biochemical and immunocytological localization of molluscan small cardioactive peptides in the nervous system of Aplysia californica - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Structure and action of buccalin: a modulatory neuropeptide localized to an identified small cardioactive peptide-containing cholinergic motor neuron of Aplysia californica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synaptic facilitation and behavioral dishabituation in Aplysia: dependence on release of Ca2+ from postsynaptic intracellular stores, postsynaptic exocytosis, and modulation of postsynaptic AMPA receptor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synaptic Facilitation and Behavioral Dishabituation in Aplysia: Dependence on Release of Ca2+ from Postsynaptic Intracellular Stores, Postsynaptic Exocytosis, and Modulation of Postsynaptic AMPA Receptor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enhancement of sensorimotor connections by conditioning-related stimulation in Aplysia depends upon postsynaptic Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Possible novel features of synaptic regulation during long-term facilitation in Aplysia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure of one of the neuropeptides of the egg-laying hormone precursor of Lymnaea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Mollusc gonadotropin-releasing hormone directly regulates gonadal functions: a primitive endocrine system controlling reproduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Diversity of the RFamide Peptide Family in Mollusks [frontiersin.org]

- 17. Transcriptomics Analysis of Crassostrea hongkongensis for the Discovery of Reproduction-Related Genes | PLOS One [journals.plos.org]

- 18. mdpi.com [mdpi.com]

- 19. FMRFamide inhibition of a molluscan heart is accompanied by increases in cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Cyclic AMP signaling in bivalve molluscs: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Evolutionary conservation of the signaling proteins upstream of cyclic AMP-dependent kinase and protein kinase C in gastropod mollusks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Regulation of IP3 receptors by cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Cross-talk between calcium and cAMP-dependent intracellular signaling pathways. Implications for synergistic secretion in T84 colonic epithelial cells and rat pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Neuronal Impact of Small Cardioactive Peptide A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the mechanism of action of Small Cardioactive Peptide A (SCPA) on neurons. Drawing from established research, this document details the signaling pathways, summarizes quantitative data from key experiments, and outlines the experimental protocols utilized to elucidate the neuronal effects of this neuropeptide.

Core Mechanism of Action: An Overview

This compound (SCPA) is a neuropeptide primarily studied in molluscan model organisms, such as Aplysia and Helix aspersa, where it functions as a neuromodulator and neural cotransmitter.[1] It plays a significant role in modulating neuromuscular synapses and is involved in the central and peripheral control of behaviors like feeding.[1][2] SCPA, along with the related Small Cardioactive Peptide B (SCPB), is derived from a common precursor molecule and the two are often co-expressed in the same neurons.[3]

The primary action of SCPA on neurons is excitatory. This excitatory effect is mediated through a second messenger signaling cascade that ultimately modulates the activity of ion channels, leading to neuronal depolarization and an increase in excitability.

Signaling Pathway of this compound

The available evidence strongly suggests that SCPA exerts its effects on neurons through a G-protein coupled receptor (GPCR) that activates the adenylyl cyclase/cAMP signaling pathway. While the specific receptor for SCPA has yet to be cloned and characterized, the downstream signaling events have been inferred from pharmacological studies.

The proposed signaling cascade is as follows:

-

Receptor Binding: SCPA binds to a specific GPCR on the neuronal membrane.

-

G-Protein Activation: This binding activates a stimulatory G-protein (Gs).

-

Adenylyl Cyclase Activation: The activated Gs-protein stimulates adenylyl cyclase, a membrane-bound enzyme.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP), a second messenger.

-

Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels lead to the activation of cAMP-dependent Protein Kinase A (PKA).

-

Ion Channel Phosphorylation: PKA then phosphorylates specific ion channels, altering their gating properties and leading to a change in neuronal excitability.[4][5][6][7]

It is also worth noting that in some neuronal systems, cAMP can modulate ion channels in a PKA-independent manner, though this has not been specifically demonstrated for SCPA.[8]

References

- 1. This compound | TargetMol [targetmol.com]

- 2. The Distribution and Possible Roles of Small Cardioactive Peptide in the Nudibranch Melibe leonina - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The small cardioactive peptides A and B of Aplysia are derived from a common precursor molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ion Channel Modulation in Spinal/Trigeminal Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [Physiopathology of cAMP/PKA signaling in neurons] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neuronal cAMP/PKA Signaling and Energy Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Modulation of ion channels by protein phosphorylation and dephosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protein kinase A-independent modulation of ion channels in the brain by cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Enigma: A Technical Guide to the Putative Small Cardioactive Peptide A (SCAP-A) Signaling Pathway and its Second Messengers

For Immediate Release

This technical guide provides a comprehensive overview of the current understanding and hypothesized signaling mechanisms of the small cardioactive peptide A (SCAP-A). Directed at researchers, scientists, and professionals in drug development, this document synthesizes the available, albeit limited, direct evidence for SCAP-A and extrapolates a putative signaling cascade based on related molluscan neuropeptides. Due to the nascent stage of research into SCAP-A's specific molecular interactions, this guide also serves as a methodological roadmap, offering detailed experimental protocols to facilitate the definitive characterization of its signaling pathway.

This compound is a neuropeptide known to play a modulatory role in the neuromuscular systems of molluscs, influencing physiological processes such as feeding behavior.[1] Like its counterpart, small cardioactive peptide B (SCPB), SCAP-A is derived from a common precursor molecule.[1][2] While the precise signaling pathway for SCAP-A remains to be fully elucidated, evidence from homologous peptides suggests it likely acts through a G-protein coupled receptor (GPCR), initiating a cascade of intracellular events mediated by second messengers.

A Hypothesized Signaling Pathway for SCAP-A

Based on studies of other molluscan neuropeptides, it is proposed that SCAP-A binds to a specific, yet currently unidentified, GPCR on the cell surface. This binding event is hypothesized to induce a conformational change in the receptor, leading to the activation of a heterotrimeric G-protein. The downstream effects are likely mediated through one of the canonical second messenger systems. Evidence from a related small cardioactive peptide from Mytilus suggests a potential link to the cyclic adenosine (B11128) monophosphate (cAMP) pathway, as its effects on Helix neurons were mimicked by the adenylyl cyclase activator, forskolin. Therefore, a plausible hypothesis is that SCAP-A receptor activation leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels.

Alternatively, signaling through phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and subsequent calcium mobilization, represents another common pathway for neuropeptide GPCRs and cannot be ruled out without direct experimental evidence.

References

identification and cloning of small cardioactive peptide A receptor

An In-depth Technical Guide on the Identification and Cloning of the Small Cardioactive Peptide A (SCPA) Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (SCPA) is a neuropeptide known to play a role in modulating neuromuscular synapses and feeding behaviors in mollusks. The identification and characterization of its cognate receptor are crucial for understanding its physiological functions and for potential applications in drug development. While a receptor specifically designated as the "SCPA receptor" has not been definitively isolated and cloned, research on homologous neuropeptide systems in mollusks provides a strong foundation for its identification and characterization. This guide focuses on a putative SCPA receptor, drawing on the successful identification and cloning of a homologous buccalin (B57384)/allatostatin-A type receptor in Aplysia californica (apBuc/AstA-R), which is activated by peptides sharing structural similarities with SCPA. This document provides a comprehensive overview of the methodologies and data pertinent to the discovery and analysis of such a receptor.

Identification of a Putative SCPA Receptor

The identification of a receptor for a specific neuropeptide often begins with a "reverse pharmacology" or "deorphanization" approach, where a known peptide is used to screen for its unknown receptor. Given the lack of a directly identified SCPA receptor, a homologous receptor serves as a prime candidate for investigation. In the mollusk Aplysia, a G protein-coupled receptor (GPCR) for buccalin-type peptides, apBuc/AstA-R, has been successfully cloned and characterized. Buccalin peptides, which share a C-terminal Y/F-X-F-G-L/I-amide motif, activate this receptor.[1][2][3] This receptor represents a strong candidate for also being activated by SCPA.

Molecular Cloning of the Putative SCPA Receptor

The cloning of a putative SCPA receptor would follow established molecular biology protocols, similar to those used for the Aplysia buccalin receptor.[1][2][3]

Experimental Protocol: Molecular Cloning

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from the nervous tissue of the target organism (e.g., buccal ganglia of Aplysia) using standard methods like TRIzol reagent. First-strand cDNA is then synthesized from the total RNA using a reverse transcriptase and oligo(dT) primers.

-

Degenerate PCR: Degenerate primers are designed based on conserved regions of known molluscan neuropeptide GPCRs. These primers are used to amplify a partial cDNA fragment of the putative receptor from the synthesized cDNA.

-

RACE (Rapid Amplification of cDNA Ends): The full-length cDNA sequence of the receptor is obtained using 5' and 3' RACE. Gene-specific primers are designed from the partial sequence obtained in the previous step.

-

Full-Length cDNA Amplification and Cloning: Once the full-length sequence is determined, specific primers for the 5' and 3' ends are used to amplify the complete open reading frame (ORF) by PCR. The amplified product is then cloned into an appropriate expression vector (e.g., pcDNA3.1) for functional characterization.

-

Sequencing and Analysis: The cloned cDNA is sequenced to confirm its identity. The deduced amino acid sequence is then analyzed for characteristic features of a GPCR, such as seven transmembrane domains.

Data Presentation: Quantitative Analysis

Following the successful cloning and expression of the putative SCPA receptor in a heterologous system (e.g., CHO-K1 cells), its pharmacological properties are determined.

Table 1: Functional Potency of Buccalin Peptides on the Putative SCPA Receptor (apBuc/AstA-R) [2]

| Peptide | EC₅₀ (nM) |

| Buccalin A | 23 |

| Buccalin B | 320 |

Data derived from a functional assay measuring intracellular calcium mobilization in CHO-K1 cells expressing the apBuc/AstA-R.

Experimental Protocols: Receptor Characterization

Heterologous Expression of the Receptor

For functional characterization, the cloned receptor cDNA is expressed in a suitable cell line that has low endogenous receptor activity.

Protocol: Transient Transfection of CHO-K1 Cells

-

Cell Culture: Chinese Hamster Ovary (CHO-K1) cells are cultured in a suitable medium (e.g., DMEM/F-12) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Transfection: Cells are seeded in multi-well plates. The following day, the cells are transfected with the expression vector containing the putative SCPA receptor ORF using a lipid-based transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's instructions.

-

Incubation: The transfected cells are incubated for 24-48 hours to allow for receptor expression before being used in functional assays.

Radioligand Binding Assay

Radioligand binding assays are used to determine the binding affinity (Kd) of SCPA to its receptor and the receptor density (Bmax).[4][5][6]

Protocol: Radioligand Binding Assay

-

Membrane Preparation: Transfected cells are harvested, and a crude membrane preparation is obtained by homogenization and centrifugation.

-

Binding Reaction: The cell membranes are incubated with a radiolabeled form of SCPA (e.g., ¹²⁵I-SCPA) in a binding buffer at various concentrations. For competition binding assays, a fixed concentration of radiolabeled SCPA is incubated with varying concentrations of unlabeled SCPA or other test compounds.

-

Separation of Bound and Free Ligand: The binding reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: Saturation binding data is analyzed using non-linear regression to determine Kd and Bmax. Competition binding data is used to calculate the inhibitory constant (Ki) of unlabeled ligands.

Functional Assay: Calcium Mobilization

To determine if the putative SCPA receptor signals through the Gαq pathway, a calcium mobilization assay is performed.[7][8][9]

Protocol: Calcium Mobilization Assay

-

Cell Preparation: Transfected CHO-K1 cells are seeded into a 96-well plate.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

-

Ligand Stimulation: The plate is placed in a fluorescence plate reader. Baseline fluorescence is measured, and then SCPA or other ligands are added to the wells at various concentrations.

-

Fluorescence Measurement: The change in fluorescence, which corresponds to the increase in intracellular calcium, is measured over time.

-

Data Analysis: The dose-response curve is plotted, and the EC₅₀ value is calculated using non-linear regression.

Functional Assay: cAMP Measurement

To investigate if the receptor couples to Gαs or Gαi, changes in intracellular cyclic AMP (cAMP) levels are measured.[10][11][12]

Protocol: cAMP Assay

-

Cell Treatment: Transfected cells are incubated with SCPA at various concentrations. For Gαi coupling, cells are co-stimulated with forskolin (B1673556) (an adenylyl cyclase activator) and SCPA.

-

Cell Lysis: After incubation, the cells are lysed to release intracellular cAMP.

-

cAMP Measurement: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay kit (e.g., HTRF or ELISA-based).

-

Data Analysis: Dose-response curves are generated to determine the effect of SCPA on cAMP production and to calculate EC₅₀ or IC₅₀ values.

Signaling Pathway and Experimental Workflow Visualization

Signaling Pathway of a Putative SCPA Receptor

The following diagram illustrates the potential signaling cascade initiated by SCPA binding to its G protein-coupled receptor.

Caption: Putative signaling pathway of the SCPA receptor.

Experimental Workflow for Receptor Identification and Cloning

The diagram below outlines the logical flow of experiments for identifying and cloning the SCPA receptor.

Caption: Workflow for SCPA receptor identification.

Conclusion

This technical guide provides a comprehensive framework for the identification, cloning, and characterization of the this compound receptor. By leveraging knowledge from homologous neuropeptide systems and employing established molecular and pharmacological techniques, researchers can elucidate the molecular identity and signaling properties of this important receptor. The detailed protocols and data presentation formats outlined herein are intended to facilitate these research endeavors and contribute to a deeper understanding of neuropeptide signaling in both basic and applied science.

References

- 1. Identification of a G Protein-Coupled Receptor for Buccalin-Type Peptides in the Mollusk Aplysia: Evolutionary Insights into Neuropeptide Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. login.medscape.com [login.medscape.com]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 7. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]

- 8. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]

- 9. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 10. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. cAMP Assay - Creative Bioarray [dda.creative-bioarray.com]

An In-depth Technical Guide on the Endogenous Localization of Small Cardioactive Peptide A in Aplysia Ganglia

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the endogenous localization of Small Cardioactive Peptide A (SCPA) within the ganglia of the sea slug, Aplysia californica. SCPA, along with its counterpart SCPB, belongs to a family of neuropeptides that play crucial roles in modulating various physiological processes, most notably feeding behaviors. Understanding the precise distribution of SCPA is fundamental for elucidating its function in neural circuits and for the development of novel therapeutics targeting peptidergic signaling pathways.

Quantitative Distribution of SCPA in Aplysia Ganglia

The distribution of SCPA has been mapped across the central nervous system of Aplysia using techniques such as high-pressure liquid chromatography (HPLC) followed by bioassay, and single-cell mass spectrometry. The buccal ganglia, which are involved in controlling feeding movements, exhibit the highest concentrations of SCPA.

Table 1: Relative Abundance of Small Cardioactive Peptides (SCPs) in Aplysia Central Ganglia

| Ganglion | Relative SCP Concentration | Key Identified Neurons |

| Buccal | Highest | B1, B2, B15 |

| Cerebral | Present | Immunoreactive neurons observed |

| Pedal | Present | Immunoreactive neurons observed |

| Pleural | Present | Immunoreactive neurons observed |

| Abdominal | Not detected in adults | No staining found |

Data compiled from biochemical and immunocytological studies.[1][2]

Recent advances in single-cell mass spectrometry have provided a more granular view of neuropeptide distribution. This methodology has confirmed the high abundance of SCPs in the buccal ganglion and has also detected them in a significant percentage of cells from the cerebral, pedal, and pleural ganglia, while being nearly absent in the abdominal ganglia of adult animals.[2]

Cellular and Subcellular Localization of SCPA

Immunocytochemical studies have been pivotal in identifying the specific neurons and subcellular compartments containing SCPA.

Identified Neurons:

-

Buccal Ganglion: SCPA is prominently localized in several identified neurons within the buccal ganglia. These include the large motor neurons B1 and B2 , which innervate the gut via the esophageal nerve.[1] The cholinergic motor neuron B15 , which innervates the accessory radula closer (ARC) muscle involved in biting, also synthesizes SCPA.[3]

-

Other Ganglia: Immunoreactive neurons containing SCPs have been observed in the cerebral, pleural, and pedal ganglia, indicating a widespread but specific distribution throughout the central nervous system.[1]

Subcellular Localization: Within neurons, SCPA is sequestered within the protein secretory pathway, consistent with its role as a neurotransmitter or neuromodulator.[4]

-

Golgi Apparatus: SCP immunoreactivity is found in the dense-core regions of the Golgi apparatus, where neuropeptides are processed and packaged.[4]

-

Dense-Core Vesicles: The peptides are predominantly localized within the lumens of large dense-core vesicles. These vesicles are distributed throughout the cytoplasm of the neuronal cell body and are also found in neurites within the neuropil and proximal axons.[4]

Co-localization with Other Neurotransmitters: SCPA is often co-localized with other neuroactive substances, suggesting complex signaling interactions.

-

SCPB: SCPA and the homologous peptide SCPB are derived from a common precursor molecule and are co-localized in the same neurons, such as B1 and B2.[4][5]

-

Acetylcholine (B1216132): In neuron B2, SCPA is co-localized with choline (B1196258) acetyltransferase, the enzyme responsible for acetylcholine synthesis, indicating that this neuron may utilize both a peptide and a classical neurotransmitter.[1] In neuron B15, SCPA is co-localized with acetylcholine and another neuropeptide, buccalin.[3]

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the localization of SCPA.

3.1. Immunocytochemistry

This technique is used to visualize the location of SCPA within tissue sections by using antibodies that specifically bind to the peptide.

-

Tissue Preparation:

-

Dissect the desired ganglia from Aplysia.

-

Fix the tissue using a primary fixative such as glutaraldehyde (B144438) to immobilize the neuropeptides in situ.[4]

-

Embed the fixed tissue in a suitable medium (e.g., resin) and cut thin sections using a microtome.

-

-

Immunolabeling (Indirect Immunogold Method):

-

Mount the thin sections on grids.

-

Incubate the sections with a primary antiserum raised against SCPA or a related peptide like SCPB. The antiserum recognizes the immobilized neuropeptides.[4]

-

Wash the sections to remove unbound primary antibody.

-

Incubate the sections with a secondary antibody conjugated to gold particles. This secondary antibody binds to the primary antibody.

-

Wash the sections to remove unbound secondary antibody.

-

Stain the sections with uranyl acetate (B1210297) and lead citrate (B86180) for enhanced contrast.

-

Visualize the localization of the gold particles, and thus the neuropeptide, using transmission electron microscopy.

-

3.2. High-Pressure Liquid Chromatography (HPLC) with Bioassay

This method is used to separate and quantify SCPA from tissue extracts.

-

Tissue Extraction:

-

Dissect individual ganglia.

-

Homogenize the tissue in an appropriate extraction solution (e.g., acidic methanol) to precipitate proteins and extract small molecules.

-

Centrifuge the homogenate to pellet the precipitated material.

-

Collect the supernatant containing the peptides.

-

-

HPLC Separation:

-

Inject the supernatant into an HPLC system equipped with a reverse-phase column.

-

Elute the peptides using a gradient of an organic solvent (e.g., acetonitrile) in an aqueous buffer.

-

Collect fractions at regular intervals as they elute from the column.

-

-

Bioassay:

-

Assay each collected fraction for biological activity using an isolated snail heart preparation.[1]

-

Apply a small volume of each fraction to the isolated heart and measure the change in the rate and amplitude of contractions.

-

The fractions that elicit a cardioexcitatory response are considered to contain SCPs.

-

Quantify the amount of peptide by comparing the response to that of known concentrations of synthetic SCPA standards.

-

3.3. Single-Cell Mass Spectrometry

This high-throughput technique allows for the profiling of neuropeptides in individual neurons.[2]

-

Cell Isolation:

-

Dissect ganglia and treat them with proteolytic enzymes to dissociate the cells.

-

Manually isolate individual neuronal cell bodies using micropipettes.

-

-

Sample Preparation and Analysis:

-

Deposit individual cells onto a target plate.

-

Apply a matrix-assisted laser desorption/ionization (MALDI) matrix to the cells.

-

Analyze the samples using a MALDI mass spectrometer to generate a mass spectrum for each individual cell.

-

Identify the peptides present in each cell by matching the observed masses to a database of known Aplysia neuropeptide masses.

-

Signaling and Functional Relationships

The specific localization of SCPA is intrinsically linked to its function, particularly in the modulation of feeding behavior.

SCPA's Role in Feeding Circuitry: SCPA is released from neurons like B1 and B2 in the buccal ganglion and acts on the feeding central pattern generator (CPG). It promotes egestive (rejection) motor programs.[6][7] This is in contrast to other neuropeptides like Feeding Circuit Activating Peptide (FCAP) and Cerebral Peptide 2 (CP-2), which promote ingestive (swallowing) behaviors.[6][8] Interestingly, both SCPA and the FCAP/CP-2 combination have a convergent effect of increasing the excitability of the interneuron B63, which helps in the initiation of motor programs.[6][7][8]

Diagrams of Experimental Workflows and Signaling Pathways

Caption: Workflow for immunocytochemical localization of SCPA.

Caption: Workflow for HPLC-Bioassay quantification of SCPA.

Caption: Simplified signaling of SCPA in the Aplysia feeding circuit.

References

- 1. Biochemical and immunocytological localization of molluscan small cardioactive peptides in the nervous system of Aplysia californica - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Profiling 26,000 Aplysia californica neurons by single cell mass spectrometry reveals neuronal populations with distinct neuropeptide profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure and action of buccalin: a modulatory neuropeptide localized to an identified small cardioactive peptide-containing cholinergic motor neuron of Aplysia californica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Association of neuroactive peptides with the protein secretory pathway in identified neurons of Aplysia californica: immunolocalization of SCPA and SCPB to the contents of dense-core vesicles and the trans face of the Golgi apparatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The small cardioactive peptides A and B of Aplysia are derived from a common precursor molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Convergent effects of peptides on the initiation of feeding motor programs in the mollusk Aplysia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Convergent effects of neuropeptides on the feeding central pattern generator of Aplysia californica - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

The Role of Small Cardioactive Peptide A in the Modulation of Feeding Behavior: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Feeding is a fundamental behavior essential for survival, governed by complex neural circuits that integrate sensory information with internal physiological states. Neuropeptides play a crucial role in modulating these circuits, fine-tuning behavioral outputs to meet metabolic demands. Among these modulators, the small cardioactive peptides (SCPs) have emerged as significant players, particularly in invertebrate models which offer tractable systems for dissecting neural networks. This technical guide provides an in-depth examination of the role of a specific member of this family, small cardioactive peptide A (SCP-A), in the modulation of feeding behavior. While much of the foundational research has been conducted on the SCP family as a whole or specifically on its close relative, small cardioactive peptide B (SCP-B), this document will focus on the known functions of SCP-A and its broader family context, highlighting its mechanisms of action, signaling pathways, and the experimental methodologies used to elucidate its function. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of SCP-A's role in neuromodulation of feeding.

Core Function of Small Cardioactive Peptides in Feeding Behavior

Small cardioactive peptides are primarily known for their excitatory and modulatory effects on the neuromuscular systems of invertebrates, particularly mollusks such as Aplysia, Lymnaea, and Melibe leonina. These peptides are centrally involved in the initiation and modulation of motor programs associated with feeding.

SCP-A, along with SCP-B, is derived from a common precursor protein and is expressed in neurons of the buccal ganglia, the primary center for the control of feeding and swallowing in mollusks[1][2][3][4]. Neurons containing SCPs project to various components of the feeding circuitry, including muscles involved in biting and swallowing, as well as interneurons that shape the pattern of motor output.

The overarching role of SCPs in feeding is to enhance the excitability of the feeding motor network, thereby promoting consummatory behaviors. In Aplysia, for instance, SCPs are known to promote egestive (rejection) motor programs and increase the excitability of key interneurons within the feeding central pattern generator (CPG)[5]. While some neuropeptides promote ingestive (swallowing) actions, SCPs appear to prime the system for active rejection, a critical aspect of food sorting and selection.

Quantitative Data on the Effects of Small Cardioactive Peptides

While direct quantitative data on the effects of SCP-A on overt feeding behaviors such as bite frequency or food consumption volume is limited in the available literature, studies have quantified its impact on the underlying neural circuitry. The following table summarizes key findings on the effects of the broader SCP family on neuronal properties related to feeding behavior in Aplysia californica.

| Parameter | Neuropeptide | Preparation | Concentration | Observed Effect | Reference |

| Neuronal Excitability | SCP | Isolated Buccal Ganglion | 1 µM | Significant increase in the excitability of interneuron B63, a key component of the feeding CPG. | [5] |

| Excitatory Junction Potentials (EJPs) | SCPs | Neuromuscular Junction (I3a muscle) | Not specified | Potent facilitation of B38-evoked EJPs. | [6] |

| Muscle Contraction | SCPs | Neuromuscular Junction (ARC muscle) | Not specified | Potentiation of muscle contractions elicited by motor neuron firing. | [7] |

| Latency to Contraction | SCPs | Neuromuscular Junction (I3a muscle) | Not specified | Significant decrease in the latency between motor neuron burst and muscle contraction. | [6] |

Signaling Pathways of Small Cardioactive Peptides

The actions of small cardioactive peptides are mediated through G-protein coupled receptors (GPCRs), initiating an intracellular signaling cascade that ultimately modifies neuronal and muscle cell activity. While a specific receptor for SCP-A has not been definitively cloned and characterized in all model organisms, the downstream signaling events are partially understood.

Application of SCPs to target tissues leads to the activation of adenylate cyclase, resulting in an increase in intracellular cyclic AMP (cAMP). This second messenger, in turn, activates protein kinase A (PKA), which is presumed to phosphorylate target ion channels or other proteins, leading to the observed changes in neuronal excitability and muscle contractility.

Experimental Protocols

The study of SCP-A's role in feeding behavior relies on a combination of neuroanatomical, electrophysiological, and behavioral techniques. Below are generalized protocols for key experiments.

Immunohistochemical Localization of SCP-A

This protocol is used to visualize the distribution of SCP-A-containing neurons and their projections within the central nervous system and peripheral tissues.

Materials:

-

Dissecting tools (forceps, scissors)

-

Sylgard-lined dissecting dish

-

Molluscan saline

-

4% paraformaldehyde in phosphate-buffered saline (PBS)

-

Primary antibody (anti-SCP)

-

Secondary antibody (e.g., goat anti-rabbit IgG conjugated to a fluorescent marker)

-

Permeabilization/blocking solution (e.g., PBS with Triton X-100 and normal goat serum)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Dissect the buccal ganglia and other tissues of interest in cold molluscan saline.

-

Fix the tissues overnight at 4°C in 4% paraformaldehyde in PBS.

-

Wash the tissues thoroughly in PBS.

-

Permeabilize and block non-specific antibody binding by incubating in permeabilization/blocking solution for at least 1 hour.

-

Incubate in primary antibody solution (diluted in blocking solution) for 24-48 hours at 4°C.

-

Wash extensively in PBS.

-

Incubate in secondary antibody solution (diluted in blocking solution) for 2-4 hours at room temperature in the dark.

-

Wash in PBS.

-

Mount the tissues on slides using an appropriate mounting medium.

-

Visualize and capture images using a fluorescence or confocal microscope.

Electrophysiological Recording from Buccal Ganglia Neurons

This protocol allows for the direct measurement of the effects of SCP-A on the electrical properties of identified neurons within the feeding circuit.

Materials:

-

Dissecting microscope

-

Recording chamber

-

Micromanipulators

-

Glass microelectrodes

-

Electrophysiology rig (amplifier, digitizer, computer with recording software)

-

Perfusion system

-

Molluscan saline

-

SCP-A solution

Procedure:

-

Dissect the buccal ganglia and pin them down in a recording chamber continuously perfused with molluscan saline.

-

Identify target neurons (e.g., B63 in Aplysia) based on their size, position, and electrophysiological properties.

-

Carefully impale a neuron with a glass microelectrode filled with an appropriate intracellular solution (e.g., 3 M KCl).

-

Establish a stable intracellular recording.

-

Record baseline neuronal activity (e.g., resting membrane potential, spontaneous firing rate, response to current injection).

-

Switch the perfusion to a saline solution containing a known concentration of SCP-A.

-

Record the changes in neuronal activity in the presence of the peptide.

-

Wash out the peptide by perfusing with normal saline and record the recovery of neuronal activity.

In Vivo Behavioral Assay

This protocol is designed to assess the effect of SCP-A on feeding behavior in a whole-animal preparation.

Materials:

-

Live animal subjects (e.g., Lymnaea stagnalis)

-

Aquarium or holding tank

-

Food stimulus (e.g., sucrose (B13894) solution)

-

Injection needle and syringe

-

SCP-A solution

-

Control vehicle (saline)

-

Video recording equipment

-

Behavioral analysis software

Procedure:

-

Acclimate animals to the experimental setup.

-

Inject a known volume and concentration of SCP-A solution into the hemocoel of the experimental group of animals.

-

Inject the control group with an equal volume of saline.

-

After a set period for the peptide to circulate, present the food stimulus.

-

Record the feeding behavior (e.g., number of bites, duration of feeding bouts) for a defined observation period.

-

Analyze the video recordings to quantify the differences in feeding behavior between the SCP-A treated and control groups.

Conclusion and Future Directions

This compound is a key neuromodulator within the invertebrate feeding circuitry. Through its actions on a likely G-protein coupled receptor and subsequent activation of the cAMP signaling pathway, SCP-A enhances the excitability of neurons and the contractility of muscles involved in consummatory behaviors. While the precise quantitative effects on overt feeding behavior and the specific receptor for SCP-A remain areas for further investigation, the available evidence strongly supports its role as a significant potentiator of the feeding motor network.

For drug development professionals, the SCP signaling system in invertebrates presents a valuable model for understanding the fundamental principles of peptidergic modulation of neural circuits. Further research aimed at identifying the specific SCP-A receptor and elucidating the full complement of its downstream targets could provide novel insights into the development of therapeutics that target GPCRs involved in the regulation of feeding and other motivated behaviors. Future studies should focus on obtaining more direct quantitative measures of SCP-A's impact on feeding behaviors and on the cloning and characterization of its receptor to fully unravel its modulatory functions.

References

- 1. Small cardioactive peptide gene: structure, expression and mass spectrometric analysis reveals a complex pattern of co-transmitters in a snail feeding neuron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The small cardioactive peptides A and B of Aplysia are derived from a common precursor molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The small cardioactive peptides A and B of Aplysia are derived from a common precursor molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Distribution and Possible Roles of Small Cardioactive Peptide in the Nudibranch Melibe leonina - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Convergent effects of peptides on the initiation of feeding motor programs in the mollusk Aplysia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Serotonin and the small cardioactive peptides differentially modulate two motor neurons that innervate the same muscle fibers in Aplysia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure and action of buccalin: a modulatory neuropeptide localized to an identified small cardioactive peptide-containing cholinergic motor neuron of Aplysia californica - PubMed [pubmed.ncbi.nlm.nih.gov]

Evolutionary Conservation of Small Cardioactive Peptide A (SCPA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Small Cardioactive Peptide A (SCPA) is a neuropeptide first identified in the marine mollusc Aplysia californica. It belongs to a family of related peptides, the Small Cardioactive Peptides (SCPs), which includes the well-studied Small Cardioactive Peptide B (SCPB).[1] These peptides are known to modulate a variety of physiological processes in gastropods, including the enhancement of cardiac muscle contractility, and the regulation of feeding and locomotor behaviors.[1][2][3] SCPA and SCPB are derived from a common precursor protein, and their widespread presence and functional importance in molluscs make the evolutionary conservation of their sequences a topic of significant interest for comparative neurobiology and the potential development of novel therapeutic agents.[4][5]

This technical guide provides an in-depth analysis of the evolutionary conservation of the SCPA sequence, detailed experimental protocols for its study, and a review of its known physiological roles and putative signaling mechanisms.

Quantitative Analysis of SCPA Sequence Conservation

The evolutionary conservation of SCPA and its related peptides can be assessed by comparing their amino acid sequences from the precursor proteins of different molluscan species. Below is a summary of SCPA/SCPB sequences from Aplysia californica, the pond snail Lymnaea stagnalis, and the land snail Theba pisana.

| Species | Precursor Protein | Mature Peptide | Sequence | Length (AA) |

| Aplysia californica | Small cardioactive peptides precursor | SCPA | ARPGYLAFPRM-NH₂ | 11 |

| SCPB | SGYLAFPRM-NH₂ | 9 | ||

| Lymnaea stagnalis | Small cardioactive peptides precursor | SCP A | SGYLAFPRM-NH₂ | 9 |

| SCP B | pQNYLAFPRM-NH₂ | 10 | ||

| Theba pisana | Small cardioactive peptide precursor 1 | sCAP | GSLAYAFPRL-NH₂ | 10 |

| sCAP-related peptide | GSLAYAFPRL-NH₂ | 10 |

Key Observations:

-

High Conservation of the C-terminus: A striking feature is the high degree of conservation in the C-terminal region of the peptides, particularly the FPRM-NH₂ or a similar motif (FPRL-NH₂). This region is likely crucial for receptor binding and biological activity.

-

Variability at the N-terminus: The N-terminal region of the peptides shows more variability, with substitutions such as Alanine (A) for Serine (S) at the first position in Aplysia SCPA.

-

Precursor Structure: In all examined species, the small cardioactive peptides are synthesized as part of a larger precursor protein that undergoes post-translational processing to release the mature peptides.[4][5]

Experimental Protocols

The identification and sequencing of SCPA and the analysis of its conservation involve a combination of molecular biology, biochemical, and bioinformatic techniques.

Neuropeptide Identification and Sequencing

A common workflow for identifying and sequencing novel neuropeptides like SCPA from molluscan nervous tissue is as follows:

-

Tissue Dissection and Extraction:

-

Central nervous system ganglia (e.g., buccal, cerebral ganglia) are dissected from the mollusc.[1]

-

The tissue is immediately frozen in liquid nitrogen or processed to prevent protein degradation.

-

Peptides are extracted using an acidic solution (e.g., 5% acetic acid) and boiling to inactivate proteases.[6]

-

The extract is then homogenized and centrifuged to remove cellular debris.

-

-

Purification by High-Performance Liquid Chromatography (HPLC):

-

Sequence Analysis by Mass Spectrometry:

Identification of SCPA Precursor Gene

-

RNA Extraction and cDNA Synthesis:

-

Total RNA is extracted from the ganglia using standard methods (e.g., TRIzol reagent).[6]

-

The RNA is then reverse-transcribed to create a cDNA library.

-

-

Transcriptome Sequencing and Analysis:

-

Precursor Protein Analysis:

Workflow for Neuropeptide Discovery and Analysis

Caption: Experimental workflow for SCPA identification and characterization.

Signaling Pathway

The precise signaling pathway for SCPA has not been fully elucidated. However, like many neuropeptides, it is presumed to act through a G-protein coupled receptor (GPCR) on the surface of target cells.[11][12] The activation of the receptor would then trigger an intracellular signaling cascade, likely involving second messengers such as cyclic AMP (cAMP) or inositol (B14025) phosphates, leading to the observed physiological effects.

While the specific SCPA receptor remains to be identified, the general mechanism of neuropeptide signaling via GPCRs is well-established. The binding of SCPA to its receptor would induce a conformational change in the receptor, leading to the activation of an associated heterotrimeric G-protein. The activated G-protein would then modulate the activity of downstream effector enzymes or ion channels.

Caption: Putative signaling pathway for this compound (SCPA).

Conclusion

The this compound exhibits a notable degree of evolutionary conservation, particularly in its C-terminal region, across different gastropod species. This conservation underscores its functional importance in molluscan physiology. The combined application of biochemical and molecular biological techniques has been instrumental in identifying and characterizing SCPA and its precursor gene. While the precise signaling pathway of SCPA remains an active area of research, it is likely mediated by a G-protein coupled receptor. Further investigation into the SCPA receptor and its downstream signaling components will not only enhance our understanding of neuropeptide function in invertebrates but may also provide novel targets for the development of peptide-based therapeutics.

References

- 1. The Distribution and Possible Roles of Small Cardioactive Peptide in the Nudibranch Melibe leonina - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cardioactive neuropeptide Phe-Met-Arg-Phe-NH2 (FMRFamide) and novel related peptides are encoded in multiple copies by a single gene in the snail Lymnaea stagnalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. How many single-copy orthologous genes from whole genomes reveal deep gastropod relationships? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The small cardioactive peptides A and B of Aplysia are derived from a common precursor molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The small cardioactive peptides A and B of Aplysia are derived from a common precursor molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 7. Characterisation of Reproduction-Associated Genes and Peptides in the Pest Land Snail, Theba pisana - PMC [pmc.ncbi.nlm.nih.gov]

- 8. peerj.com [peerj.com]

- 9. biorxiv.org [biorxiv.org]

- 10. Structure and action of buccalin: a modulatory neuropeptide localized to an identified small cardioactive peptide-containing cholinergic motor neuron of Aplysia californica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification of a G Protein-Coupled Receptor for Buccalin-Type Peptides in the Mollusk Aplysia: Evolutionary Insights into Neuropeptide Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Neuropeptide GPCRs in C. elegans [frontiersin.org]

The Genesis of a Cardioregulator: A Technical Guide to the Biosynthesis and Post-Translational Modification of Small Cardioactive Peptide A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Small Cardioactive Peptide A (SCPA) is a neuropeptide first identified in the marine mollusk Aplysia californica that plays a significant role in modulating neuromuscular activity, including the regulation of cardiac and feeding behaviors.[1][2] As a member of the small cardioactive peptide family, which also includes Small Cardioactive Peptide B (SCPB), SCPA's biological activity is intricately linked to its biosynthesis from a larger precursor protein and a series of precise post-translational modifications. This technical guide provides an in-depth exploration of the molecular journey of SCPA, from gene transcription to its final, biologically active form. We will delve into the enzymatic machinery responsible for its processing, detail the experimental protocols used for its study, and illustrate the key signaling pathways that govern its creation and function.

Biosynthesis of the SCPA Precursor

The foundation of SCPA biosynthesis lies in the transcription and translation of a gene encoding a 136-amino acid precursor protein.[3] This prepropeptide contains a hydrophobic leader sequence, characteristic of proteins destined for the secretory pathway, as well as the sequences for both SCPA and SCPB.[3] The prepropeptide is directed into the endoplasmic reticulum, where the signal peptide is cleaved, yielding the pro-SCPA protein. This prohormone is then transported through the Golgi apparatus and packaged into dense-core vesicles, the primary sites of subsequent post-translational modifications.[4]

Signaling Pathway for SCPA Gene Expression

The regulation of neuropeptide gene expression in Aplysia is often controlled by neurotransmitters such as serotonin (B10506), which can initiate intracellular signaling cascades that lead to the activation of transcription factors.[5] One of the key pathways involves the activation of G-protein coupled receptors (GPCRs) by serotonin, leading to an increase in intracellular cyclic AMP (cAMP).[6] This, in turn, activates protein kinase A (PKA), which then phosphorylates and activates the cAMP response element-binding protein (CREB).[7][8] Activated CREB binds to cAMP response elements (CREs) in the promoter regions of target genes, including those encoding neuropeptide precursors, thereby initiating their transcription.[7][9]

Post-Translational Modifications of the SCPA Prohormone

The conversion of the inactive pro-SCPA into the biologically active SCPA peptide involves a series of critical post-translational modifications (PTMs). These modifications occur within the dense-core vesicles of the secretory pathway and are essential for the proper function of the neuropeptide.

Proteolytic Cleavage

The primary and most crucial PTM is the endoproteolytic cleavage of the prohormone at specific sites to release the SCPA peptide. The amino acid sequences for both SCPA and SCPB are flanked by known proteolytic processing sites, typically pairs of basic amino acids (e.g., Lys-Arg, Arg-Arg).[3] This cleavage is mediated by a family of calcium-dependent serine proteases known as prohormone convertases (PCs). In Aplysia, two key PCs, aPC1B and aPC2, have been identified and are expressed in neuronal and endocrine tissues.[5] Following endoproteolytic cleavage, the basic residues at the C-terminus of the newly formed peptide are removed by a carboxypeptidase E (CPE)-like enzyme.[10]

C-terminal Amidation

Many bioactive peptides, including likely SCPA, possess a C-terminal amide group, which is crucial for their biological activity and protects them from degradation by exopeptidases. This modification is signaled by a glycine (B1666218) residue immediately following the C-terminal amino acid of the mature peptide in the prohormone sequence. The amidation process is catalyzed by the enzyme peptidylglycine alpha-amidating monooxygenase (PAM).

The overall process of SCPA biosynthesis and post-translational modification can be summarized in the following workflow:

Other Potential Post-Translational Modifications

While proteolytic cleavage and C-terminal amidation are the most well-established PTMs for SCPA, other modifications such as phosphorylation and acetylation are known to occur in other Aplysia neuropeptides.[11][12] For instance, serotonin can induce the phosphorylation of synapsin, a protein associated with synaptic vesicles, through the activation of PKA and mitogen-activated protein kinase (MAPK).[11][12] Although there is no direct evidence of SCPA itself being phosphorylated, the presence of these active kinases in Aplysia neurons suggests the potential for such modifications to regulate its activity or stability.

Downstream Signaling of SCPA

Once released, SCPA acts as a neuromodulator, influencing the activity of target cells, such as muscle cells. It is presumed to bind to a specific G-protein coupled receptor (GPCR) on the surface of these cells. While the specific receptor for SCPA has not yet been fully characterized, the downstream effects have been studied. In the accessory radula closer (ARC) muscle of Aplysia, SCPA modulates contraction amplitude and relaxation rate through a cAMP-dependent protein kinase (cAPK) cascade.[13] This leads to the phosphorylation of the muscle protein twitchin, which is thought to mediate the changes in muscle relaxation.[13]

Quantitative Data on SCPA Biosynthesis and Modification

While precise quantitative data for the biosynthesis and modification of SCPA are not extensively available in the literature, the following table outlines the key parameters that are crucial for a comprehensive understanding of these processes.

| Parameter | Description | Significance |

| mRNA Expression Levels | Abundance of the SCPA precursor mRNA in specific neurons or ganglia. | Indicates the transcriptional activity of the SCPA gene and the potential for peptide synthesis. |

| Prohormone Convertase Kinetics (Km, kcat) | The substrate affinity and catalytic efficiency of aPC1B and aPC2 for the SCPA prohormone. | Determines the rate of proteolytic processing and the efficiency of SCPA release. |

| Carboxypeptidase E Kinetics (Km, kcat) | The substrate affinity and catalytic efficiency of CPE for the C-terminally extended SCPA intermediate. | Influences the rate of maturation of the SCPA peptide. |

| Peptide Yield | The amount of mature SCPA produced from a given amount of precursor protein. | Reflects the overall efficiency of the biosynthetic and processing pathway. |

| Relative Abundance of Modified Forms | The ratio of amidated to non-amidated SCPA, or the presence of other PTMs. | Provides insights into the extent and importance of different PTMs for biological activity. |

Experimental Protocols

The study of SCPA biosynthesis and post-translational modification relies on a combination of molecular biology, biochemistry, and microscopy techniques. Below are detailed methodologies for key experiments.

Neuropeptide Extraction and Purification by HPLC

This protocol describes the extraction of neuropeptides from Aplysia ganglia and their purification using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Aplysia ganglia (e.g., buccal, cerebral)

-

Extraction solution: 90% methanol, 9% glacial acetic acid, 1% water

-

Homogenizer

-

Centrifuge

-

Lyophilizer

-

HPLC system with a C18 reverse-phase column

-

Solvent A: 0.1% trifluoroacetic acid (TFA) in water

-

Solvent B: 0.1% TFA in acetonitrile

-

Fraction collector

Procedure:

-

Dissect the desired ganglia from anesthetized Aplysia.

-

Immediately homogenize the tissue in ice-cold extraction solution.

-

Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant and lyophilize to dryness.

-

Reconstitute the dried extract in a small volume of Solvent A.

-

Inject the sample onto the C18 HPLC column equilibrated with Solvent A.

-

Elute the peptides using a linear gradient of Solvent B (e.g., 0-60% Solvent B over 60 minutes).

-

Monitor the elution profile at 214 nm and collect fractions.

-

Lyophilize the fractions containing the purified peptides.

Analysis by MALDI-TOF Mass Spectrometry

This protocol outlines the analysis of purified or extracted neuropeptides using Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry to determine their molecular weights.

Materials:

-

Purified peptide fractions from HPLC or tissue extracts

-

MALDI target plate

-

Matrix solution (e.g., α-cyano-4-hydroxycinnamic acid in 50% acetonitrile, 0.1% TFA)

-

MALDI-TOF mass spectrometer

Procedure:

-

Spot 1 µL of the peptide sample onto the MALDI target plate.

-

Immediately add 1 µL of the matrix solution to the sample spot and allow it to co-crystallize by air drying.

-

Load the target plate into the MALDI-TOF mass spectrometer.

-

Acquire mass spectra in the desired mass range (e.g., 500-5000 Da).

-

Calibrate the instrument using known peptide standards.

-

Analyze the resulting spectra to identify the molecular weights of the peptides present in the sample.

In Situ Hybridization for SCPA mRNA Localization

This protocol describes the localization of SCPA precursor mRNA in whole-mount Aplysia ganglia using a non-radioactive digoxigenin (B1670575) (DIG)-labeled probe.[14][15]

Materials:

-

Aplysia ganglia

-

4% paraformaldehyde in phosphate-buffered saline (PBS)

-

Proteinase K

-

Hybridization buffer

-

DIG-labeled antisense RNA probe for SCPA precursor

-

Anti-DIG antibody conjugated to alkaline phosphatase

-

NBT/BCIP substrate solution

Procedure:

-

Fix the dissected ganglia in 4% paraformaldehyde overnight at 4°C.

-

Permeabilize the tissue with Proteinase K.

-

Pre-hybridize the ganglia in hybridization buffer.

-

Hybridize with the DIG-labeled SCPA probe overnight at an appropriate temperature (e.g., 60°C).

-

Wash the ganglia to remove unbound probe.

-

Incubate with an anti-DIG-alkaline phosphatase antibody.

-

Wash to remove unbound antibody.

-

Develop the color reaction by incubating in NBT/BCIP substrate solution until the desired staining intensity is reached.

-

Mount and visualize the ganglia under a microscope to identify the neurons expressing SCPA mRNA.

Immunocytochemistry for SCPA Peptide Localization

This protocol details the localization of the SCPA peptide in Aplysia ganglia using an antibody specific to SCPA.[4]

Materials:

-

Aplysia ganglia

-

4% paraformaldehyde in PBS

-

Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)

-

Primary antibody against SCPA

-

Secondary antibody conjugated to a fluorescent dye (e.g., Alexa Fluor 488)

-

Mounting medium with DAPI

Procedure:

-

Fix the dissected ganglia in 4% paraformaldehyde.

-

Permeabilize and block non-specific binding sites by incubating in blocking solution.

-

Incubate the ganglia with the primary antibody against SCPA overnight at 4°C.

-

Wash the ganglia to remove unbound primary antibody.

-

Incubate with the fluorescently labeled secondary antibody.

-

Wash to remove unbound secondary antibody.

-

Mount the ganglia on a slide with mounting medium containing DAPI to counterstain the nuclei.

-

Visualize the localization of SCPA-immunoreactive neurons using a fluorescence microscope.

Conclusion

The biosynthesis and post-translational modification of this compound is a highly regulated and complex process that is fundamental to its physiological role as a neuromodulator. From the transcriptional control of its precursor gene to the precise enzymatic cleavage and amidation within secretory vesicles, each step is critical in producing the final, active neuropeptide. The experimental protocols detailed in this guide provide a framework for the continued investigation of SCPA and other neuropeptides, offering valuable tools for researchers in neuroscience and drug development. A thorough understanding of these molecular pathways not only enhances our knowledge of fundamental neurobiology but also opens avenues for the development of novel therapeutics targeting neuropeptidergic signaling systems.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. The Distribution and Possible Roles of Small Cardioactive Peptide in the Nudibranch Melibe leonina - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The small cardioactive peptides A and B of Aplysia are derived from a common precursor molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Association of neuroactive peptides with the protein secretory pathway in identified neurons of Aplysia californica: immunolocalization of SCPA and SCPB to the contents of dense-core vesicles and the trans face of the Golgi apparatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ovid.com [ovid.com]

- 6. Multiple Serotonergic Mechanisms Contributing to Sensitization in Aplysia: Evidence of Diverse Serotonin Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cAMP-response elements in Aplysia creb1, creb2, and Ap-uch promoters: implications for feedback loops modulating long term memory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jneurosci.org [jneurosci.org]

- 9. cAMP response element-binding protein 1 feedback loop is necessary for consolidation of long-term synaptic facilitation in Aplysia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of a G Protein-Coupled Receptor for Buccalin-Type Peptides in the Mollusk Aplysia: Evolutionary Insights into Neuropeptide Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Serotonin stimulates phosphorylation of Aplysia synapsin and alters its subcellular distribution in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Serotonin Stimulates Phosphorylation of AplysiaSynapsin and Alters Its Subcellular Distribution in Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cAMP-dependent phosphorylation of Aplysia twitchin may mediate modulation of muscle contractions by neuropeptide cotransmitters - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Two-color in situ hybridization in the CNS of Aplysia californica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In situ hybridization of whole-mounts of Aplysia ganglia using non-radioactive probes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Studies of Synthetic Small Cardioactive Peptide A

For Researchers, Scientists, and Drug Development Professionals

Introduction